8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles under specific conditions.
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrazine derivatives. What sets 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity .
Properties
CAS No. |
1289120-93-9 |
---|---|
Molecular Formula |
C6H4BrClN4 |
Molecular Weight |
247.48 g/mol |
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-5-6-10-1-4(9)12(6)2-3(8)11-5/h1-2H,9H2 |
InChI Key |
SYCLFBYNFSGHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Cl)N |
Origin of Product |
United States |
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